Nonadecylcyclohexane

Descripción

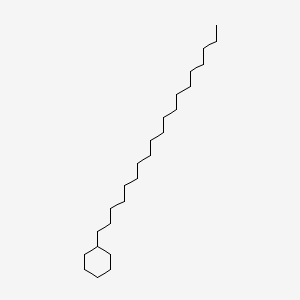

Structure

2D Structure

Propiedades

IUPAC Name |

nonadecylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-23-20-18-21-24-25/h25H,2-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTPTBVYGTYTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176882 | |

| Record name | Nonadecylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22349-03-7 | |

| Record name | Nonadecylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22349-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022349037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthesis Methodologies and Pathways for Nonadecylcyclohexane

Alkylation Reactions in Nonadecylcyclohexane Synthesis

Alkylation reactions are a fundamental approach to introduce the nonadecyl group onto a cyclohexane (B81311) or a related aromatic precursor.

Friedel-Crafts Alkylation and its Variants

A primary route for synthesizing alkylated aromatic compounds is the Friedel-Crafts alkylation. mt.comiitk.ac.in This reaction involves the electrophilic aromatic substitution of a compound, in this case, the alkylation of benzene (B151609) with a nonadecyl-containing reactant. vulcanchem.com The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to activate an alkyl halide (e.g., 1-chlorononadecane) or an alcohol. mt.comvulcanchem.comnumberanalytics.com

The mechanism proceeds through the formation of a carbocation or a carbocation-like complex from the alkylating agent and the Lewis acid. mt.com This electrophile then attacks the aromatic ring, followed by deprotonation to restore aromaticity and yield nonadecylbenzene (B1582335). mt.com However, this method can be prone to challenges such as polyalkylation and carbocation rearrangements, especially with long-chain alkyl halides. numberanalytics.comwikipedia.org

To address some of the limitations of traditional Friedel-Crafts alkylation, alternative approaches have been developed. These include the use of different catalysts like solid acids (e.g., zeolites) which are common in industrial applications for alkylating benzene with alkenes. wikipedia.org Another variation involves Friedel-Crafts acylation followed by a reduction step. In this two-step process, an acyl group is first introduced to the benzene ring using an acyl halide (e.g., nonadecanoyl chloride) and a Lewis acid. The resulting ketone, 1-phenylnonadecan-1-one, is then reduced to the corresponding alkane, nonadecylbenzene, using methods like the Wolff-Kishner or Clemmensen reduction. vulcanchem.com This acylation-reduction sequence avoids the carbocation rearrangement issues associated with direct alkylation.

Table 1: Comparison of Friedel-Crafts Alkylation Variants for Nonadecylbenzene Synthesis

| Reaction Variant | Alkylating/Acylating Agent | Catalyst | Key Advantages | Key Disadvantages |

| Direct Alkylation | Nonadecyl halide, Nonadecene | AlCl₃, FeCl₃, Solid Acids | Single-step process | Prone to polyalkylation and carbocation rearrangements |

| Acylation-Reduction | Nonadecanoyl chloride | AlCl₃ | Avoids carbocation rearrangements, yields a single isomer | Two-step process |

Catalytic Hydrogenation of Aromatic Precursors

Once nonadecylbenzene is synthesized, it can be converted to this compound through catalytic hydrogenation. acs.org This process involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst. libretexts.org

Commonly used catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni). youtube.com The reaction is typically carried out under elevated pressure and temperature. acs.org For instance, platinum on an alumina (B75360) support (Pt/Al₂O₃) has been used for the hydrogenation of phenyldodecane, a similar long-chain alkylbenzene. acs.org The hydrogenation process is heterogeneous, occurring on the surface of the solid catalyst. libretexts.org The mechanism involves the adsorption of both hydrogen and the aromatic compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring, ultimately leading to the formation of the corresponding cycloalkane. libretexts.org

The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation process. For example, platinum is often used in the form of Adams' catalyst (PtO₂) for laboratory-scale hydrogenations. libretexts.org

Alternative Synthetic Routes to this compound

Beyond traditional alkylation and hydrogenation, other synthetic strategies can be employed to construct the this compound framework.

Coupling Reactions and Their Applications

Modern organic synthesis offers powerful tools in the form of transition metal-catalyzed cross-coupling reactions for the formation of C-C bonds. nih.govsigmaaldrich.com These reactions could potentially be applied to the synthesis of nonadecylbenzene, the precursor to this compound. For example, a Suzuki coupling could involve the reaction of a phenylboronic acid with a nonadecyl halide in the presence of a palladium catalyst. vulcanchem.comnih.gov Similarly, a Negishi coupling could join a phenylzinc reagent with a nonadecyl halide, also catalyzed by palladium or nickel. nih.gov These methods often provide better control over regioselectivity compared to classical Friedel-Crafts alkylation. vulcanchem.com

Another approach involves the use of Grignard reagents. assets-servd.host A nonadecylmagnesium halide could be reacted with a suitable cyclohexanone (B45756) derivative, followed by dehydration and hydrogenation to yield this compound.

Stereoselective Synthesis Approaches for Cyclohexane Derivatives

While the synthesis of this compound itself does not inherently require stereocontrol, the broader field of cyclohexane synthesis has seen significant advancements in stereoselective methods. rsc.orgnih.govthieme-connect.com These techniques allow for the precise arrangement of substituents on the cyclohexane ring, which is crucial for the synthesis of complex molecules like pharmaceuticals and natural products. nih.gov

Organocatalytic domino or cascade reactions have emerged as a powerful strategy. nih.gov For instance, one-pot procedures involving Michael additions can lead to highly functionalized cyclohexanes with multiple stereocenters in good yields and excellent stereoselectivities. nih.gov Other methods include tandem lithium iodide mediated intramolecular conjugate additions and iridium-catalyzed (5+1) annulation strategies. thieme-connect.comacs.org While directly applied to more complex targets, the principles of these stereoselective syntheses could potentially be adapted for specific isomers of substituted nonadecylcyclohexanes if required.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov These principles can be applied to the synthesis of this compound to make the process more environmentally benign. nih.gov

Key considerations in a greener synthesis include:

Atom Economy : Designing syntheses to maximize the incorporation of all materials used in the process into the final product. acs.org The acylation-reduction pathway, for example, may have a lower atom economy than a direct alkylation due to the additional steps and reagents.

Use of Safer Solvents and Auxiliaries : Avoiding the use of hazardous solvents. acs.org Research into replacing traditional solvents like 1,4-dioxane (B91453) and DMF with greener alternatives such as γ-valerolactone (GVL) or even water with surfactants is an active area. acs.org

Catalysis : Utilizing catalytic reagents in small amounts is superior to using stoichiometric reagents. acs.org The use of solid acid catalysts in Friedel-Crafts alkylation, which can often be recovered and reused, is an example of a greener approach compared to using stoichiometric amounts of Lewis acids that are consumed in the reaction and generate more waste. wikipedia.org

Renewable Feedstocks : Exploring the use of starting materials derived from renewable sources, such as biomass, can significantly improve the sustainability of the synthesis. researchgate.net Lignocellulosic biomass, for instance, can be a source for both aromatic and aliphatic building blocks. researchgate.netresearchgate.net

By considering these principles, the synthesis of this compound can be optimized to be more efficient, less wasteful, and have a lower environmental impact.

Environmentally Benign Reagents and Solvents

The quest for greener synthesis pathways for compounds like this compound centers on replacing toxic and corrosive catalysts and volatile organic solvents (VOCs) with safer alternatives. nih.govlongdom.org The traditional Friedel-Crafts alkylation, for instance, often employs catalysts like aluminum chloride (AlCl₃) or hydrogen fluoride (B91410) (HF), which pose significant environmental and handling risks. tandfonline.comacs.org Similarly, the subsequent hydrogenation step has seen a shift towards more sustainable solvent choices. bio-conferences.org

Catalysis in Friedel-Crafts Alkylation:

Modern approaches to the Friedel-Crafts alkylation step, a key reaction in synthesizing the nonadecylbenzene precursor, focus on solid acid catalysts. These catalysts are generally non-corrosive, reusable, and can be easily separated from the reaction mixture, minimizing waste. acs.orgetsu.edu Examples of such catalysts include:

Zeolites and Mesoporous Silica (B1680970): Materials like MCM-41, a type of mesoporous silica, have been used to support aluminum chloride, creating a reusable and environmentally benign catalyst system. acs.org Zeolites, with their shape-selective properties, can also enhance the yield of desired isomers.

Supported Acid Catalysts: Phosphotungstic acid (PTA) supported on silica gel has been investigated as a highly acidic solid catalyst for the alkylation of benzene with long-chain alkenes. etsu.edu

Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide ([bmim][TFSI]), have been used in conjunction with AlCl₃. These catalysts can exhibit biphasic behavior, simplifying product separation. researchgate.net

Green Solvents in Hydrogenation:

The hydrogenation of nonadecylbenzene to yield this compound also presents opportunities for the incorporation of green solvents. While traditional hydrogenations might use solvents like dichloromethane, greener alternatives are increasingly favored. reddit.comstudymind.co.uk These include:

Bio-based Solvents: Dihydropinene (pinane), derived from pine tree oil, has emerged as a biodegradable and effective solvent for various chemical transformations, including those analogous to the synthesis of this compound precursors.

Water: When feasible, water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. longdom.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another promising green solvent, offering benefits such as non-toxicity and easy removal from the product mixture. longdom.org

Alcohols: Methanol and ethanol (B145695) are often considered greener solvent choices for hydrogenation reactions compared to halogenated hydrocarbons. reddit.com

The following table summarizes various environmentally benign reagents and solvents that can be applied to the synthesis steps of this compound, based on findings from analogous reactions.

| Reaction Step | Conventional Reagent/Solvent | Environmentally Benign Alternative | Rationale for "Green" Classification |

| Friedel-Crafts Alkylation | Aluminum Chloride (AlCl₃), Hydrogen Fluoride (HF) | Zeolites, Supported AlCl₃ on MCM-41, Phosphotungstic Acid on Silica | Solid catalysts are reusable, non-corrosive, and easily separated. acs.orgetsu.edu |

| Friedel-Crafts Alkylation | Benzene (as solvent) | Ionic Liquids (e.g., [bmim][TFSI]) | Can facilitate catalyst recycling and product separation. researchgate.net |

| Hydrogenation | Dichloromethane, Toluene | Dihydropinene, Water, Methanol, Ethanol, Supercritical CO₂ | Biodegradable, non-toxic, readily available, and/or easily removed. longdom.orgreddit.com |

Atom Economy and Reaction Efficiency in Synthesis Design

A core principle of green chemistry is maximizing the incorporation of all reactant atoms into the final product, a concept known as atom economy. acs.org High atom economy minimizes waste generation, leading to more sustainable and cost-effective chemical processes. Reaction mass efficiency (RME) is another important metric that considers the masses of all reactants, including those used in excess, to provide a more practical measure of a reaction's efficiency.

Atom Economy in this compound Synthesis:

The synthesis of this compound involves two primary reaction types: addition (Friedel-Crafts alkylation) and hydrogenation.

Friedel-Crafts Alkylation (Addition): In an ideal Friedel-Crafts alkylation of benzene with 1-nonadecene, all atoms of the reactants are incorporated into the product, nonadecylbenzene. This type of reaction inherently has a high theoretical atom economy. However, the formation of byproducts due to isomerism or polyalkylation can reduce the practical atom economy. libretexts.org

Hydrogenation (Addition): The subsequent hydrogenation of nonadecylbenzene to form this compound is also an addition reaction. In this step, hydrogen atoms are added across the aromatic ring. If the reaction proceeds to completion without side reactions, it can achieve a 100% atom economy. bio-conferences.org

Improving Reaction Efficiency:

In the hydrogenation step, the choice of catalyst (e.g., palladium, platinum, nickel) and solvent can impact the reaction's efficiency and the ease of product separation. appliedcatalysts.com For example, using a heterogeneous catalyst simplifies the purification process and allows for catalyst recycling, contributing to a more sustainable process. bio-conferences.org

The table below provides a theoretical analysis of the atom economy for the key steps in the synthesis of this compound.

| Reaction Step | Reactants | Desired Product | Byproducts (Ideal) | Theoretical Atom Economy (%) |

| Friedel-Crafts Alkylation | Benzene (C₆H₆) + 1-Nonadecene (C₁₉H₃₈) | Nonadecylbenzene (C₂₅H₄₄) | None | 100% |

| Hydrogenation | Nonadecylbenzene (C₂₅H₄₄) + Hydrogen (3H₂) | This compound (C₂₅H₅₀) | None | 100% |

It is important to note that while the theoretical atom economy for these addition reactions is 100%, the practical efficiency is often lower due to factors such as incomplete conversion, side reactions, and the need for purification steps. Therefore, ongoing research focuses on optimizing reaction conditions and developing more selective catalysts to bridge the gap between theoretical and practical efficiencies. tandfonline.comrsc.org

Iii. Spectroscopic Analysis and Characterization of Nonadecylcyclohexane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Nonadecylcyclohexane by probing the magnetic properties of its atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

One-dimensional NMR experiments provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is characterized by signals in the upfield region, typical for saturated aliphatic compounds. The spectrum is dominated by a large, complex multiplet between approximately 1.18 and 1.35 ppm, which corresponds to the overlapping signals of the numerous methylene (B1212753) (-CH₂) groups in the long nonadecyl chain. The terminal methyl (-CH₃) group of the alkyl chain typically appears as a triplet around 0.88 ppm. The protons on the cyclohexane (B81311) ring, along with the methine proton at the point of substitution, produce a complex series of overlapping multiplets in the range of approximately 0.8 to 1.8 ppm.

The ¹³C NMR spectrum provides a distinct signal for each chemically unique carbon atom. The carbon atoms of the long alkyl chain produce a cluster of signals, with the terminal methyl carbon appearing at approximately 14.1 ppm and the bulk of the methylene carbons resonating in a narrow range around 29.7 ppm. mdpi.com Carbons closer to the cyclohexane ring and at the end of the chain exhibit unique chemical shifts. The carbons of the cyclohexane ring itself typically resonate between 25 and 45 ppm. libretexts.org The specific chemical shifts are influenced by the substitution and stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for long-chain alkylcyclohexanes.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cyclohexane Ring CH (at substitution point) | ~1.0 - 1.3 | ~38 - 45 |

| Cyclohexane Ring CH₂ | ~0.8 - 1.8 | ~26 - 34 |

| Alkyl Chain α-CH₂ (next to ring) | ~1.2 | ~33 - 38 |

| Alkyl Chain Bulk (-CH₂)n | ~1.25 | ~29 - 30 |

| Alkyl Chain Terminal -CH₃ | ~0.88 (triplet) | ~14 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are employed to resolve spectral overlap and definitively establish the connectivity between atoms, confirming the link between the cyclohexane ring and the nonadecyl chain.

COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions, typically between protons on adjacent carbons (2-3 bonds). sdsu.edu For this compound, COSY would show correlations between the methine proton on the ring and its adjacent ring protons, as well as with the protons of the first methylene group of the nonadecyl chain. This confirms the attachment point of the alkyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (1-bond correlation). sdsu.eduemerypharma.com It allows for the unambiguous assignment of carbon signals based on the more resolved proton spectrum. For instance, the large proton signal at ~1.25 ppm would correlate with the carbon signal at ~29.7 ppm, assigning them to the bulk methylene groups of the chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons over two to four bonds. princeton.eduepfl.ch This is crucial for linking molecular fragments, especially around quaternary carbons or across heteroatoms. In this compound, HMBC would show a correlation between the protons of the first methylene group of the alkyl chain and the carbon atom of the ring to which the chain is attached, providing definitive proof of the cycloalkyl structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy states. libretexts.org It is highly effective for identifying the types of chemical bonds and functional groups present.

The FTIR spectrum of this compound is characteristic of a saturated hydrocarbon, displaying absorptions related to C-H and C-C bond vibrations. libretexts.org Key vibrational modes include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in methylene (-CH₂) and methyl (-CH₃) groups. wiley.com

C-H Bending: Characteristic bending (scissoring) vibrations for -CH₂- groups are observed around 1465 cm⁻¹. quimicaorganica.org The symmetric bending of the terminal -CH₃ group appears near 1375 cm⁻¹. The absence of the methyl bending band would indicate a pure cycloalkane without alkyl substituents. quimicaorganica.org

Skeletal Vibrations: The complex region from approximately 700-1300 cm⁻¹ contains C-C stretching and other skeletal vibrations, which contribute to the unique "fingerprint" of the molecule. wiley.com

Table 2: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric Stretch | C-H (in CH₂ and CH₃) | 2850 - 2965 | Strong |

| Scissoring (Bending) | C-H (in CH₂) | ~1465 | Medium |

| Symmetric Bend (Umbrella) | C-H (in CH₃) | ~1375 | Weak-Medium |

| Rocking | C-H (in -(CH₂)n-, n≥4) | ~720 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and offers structural clues based on the fragmentation pattern of the molecule.

For this compound (C₂₅H₅₀), the nominal molecular weight is 350 amu. In the mass spectrum, the peak corresponding to the intact ionized molecule, the molecular ion (M⁺•), would appear at an m/z of 350. Cycloalkanes typically exhibit a relatively intense molecular ion peak compared to their acyclic counterparts because the cleavage of two bonds is required for the ring to break apart. wikipedia.org

The fragmentation of the molecular ion is a key indicator of its structure. The high-energy ionization process causes the molecule to break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk For this compound, characteristic fragmentation pathways include:

Loss of the Alkyl Chain: A primary fragmentation event is the cleavage of the bond between the cyclohexane ring and the nonadecyl chain. This results in a fragment ion at m/z 83, corresponding to the cyclohexyl cation ([C₆H₁₁]⁺), and the loss of a neutral nonadecyl radical.

Alkane Fragmentation Pattern: The long alkyl chain can fragment at various points, leading to a series of characteristic peaks separated by 14 Da (the mass of a -CH₂- group). libretexts.org This creates a pattern of fragment ions at m/z values such as 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), etc. The peak at m/z 57 is often the base peak (most abundant ion) for long-chain alkanes. wikipedia.org

Ring Cleavage: Fragmentation can also occur within the cyclohexane ring itself, often leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da). A prominent peak at m/z 55 is a common feature in the spectra of cyclohexanones and can also be significant in substituted cyclohexanes, arising from a sequence of cleavage events within the ring. thieme-connect.de

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragment Type |

| 350 | [C₂₅H₅₀]⁺• | Molecular Ion |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl Cation (Loss of C₁₉H₃₉•) |

| 57 | [C₄H₉]⁺ | Butyl Cation (Often Base Peak) |

| 55 | [C₄H₇]⁺ | Ring Fragmentation Product |

| 43 | [C₃H₇]⁺ | Propyl Cation |

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a molecule. Electron Ionization (EI) and Chemical Ionization (CI) are two common methods that provide complementary information.

Electron Ionization (EI-MS) involves bombarding the sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and extensive fragmentation. nih.gov This fragmentation pattern is highly reproducible and acts as a molecular fingerprint. The NIST mass spectrum for this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 350, confirming its molecular weight. spectrumchemical.com The spectrum is characterized by a series of fragment ions, with prominent peaks corresponding to the loss of alkyl chains and fragmentation of the cyclohexane ring. The base peak at m/z 83 is characteristic of the cyclohexyl cation, while other significant clusters of peaks appear at intervals corresponding to the loss of CₙH₂ₙ₊₁ units from the long alkyl side chain.

Chemical Ionization (CI-MS) is a "softer" ionization technique that results in significantly less fragmentation. researchgate.netcopernicus.org In CI, a reagent gas such as methane (B114726) or ammonia (B1221849) is ionized first, and these ions then react with the analyte molecule, typically through proton transfer or hydride abstraction. researchgate.net While a specific CI-MS spectrum for this compound is not widely published, studies on other long-chain cycloalkanes using NO⁺ as the reagent ion show that the primary ion formed is the [M-H]⁺ (or [M-1]⁺) species through hydride abstraction. copernicus.org For this compound (C₂₅H₅₀), this would result in a prominent ion at m/z 349. This technique is particularly valuable for clearly identifying the molecular weight when the molecular ion is weak or absent in the EI spectrum. copernicus.org

| Ionization Method | Key Characteristic | Expected Primary Ions for this compound (m/z) |

| Electron Ionization (EI) | Hard ionization, extensive and reproducible fragmentation. nih.gov | 350 (M⁺), 83 (Cyclohexyl cation), various alkyl fragments. spectrumchemical.com |

| Chemical Ionization (CI) | Soft ionization, minimal fragmentation, prominent molecular ion species. researchgate.net | 349 ([M-H]⁺) is expected as the major ion. copernicus.org |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with extremely high accuracy, typically to four or five decimal places. youtube.comcrystalimpact.com This precision allows for the determination of a molecule's exact elemental composition.

For this compound, the molecular formula is C₂₅H₅₀. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.0000) and hydrogen (¹H = 1.00783), the calculated monoisotopic mass is 350.6645. osti.gov HRMS instruments can experimentally measure this value, and the NIST database confirms the molecular weight of this compound as 350.6645. spectrumchemical.comstackexchange.com This exact mass measurement unequivocally confirms the molecular formula C₂₅H₅₀, distinguishing it from other potential compounds that might have the same nominal mass of 350 but a different elemental formula.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. aip.org It serves as a unique chemical fingerprint and is particularly sensitive to non-polar bonds, which are abundant in this compound.

Complementary Vibrational Information to IR Spectroscopy

Infrared (IR) and Raman spectroscopy are often considered complementary techniques because their selection rules differ. Vibrational modes that involve a change in dipole moment are IR-active, while those that involve a change in polarizability are Raman-active.

For this compound, the Raman spectrum is expected to be dominated by features from its two main components: the cyclohexane ring and the nonadecyl chain.

C-H Stretching: Strong bands in the 2800–3000 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of C-H bonds in the CH₂ and CH₃ groups of the alkyl chain and the cyclohexane ring. aip.org

Cyclohexane Ring Modes: The cyclohexane ring has several characteristic Raman bands. A very strong and sharp peak, known as the ring "breathing" mode, is typically observed around 801 cm⁻¹ for cyclohexane itself. copernicus.org This and other deformation modes provide a clear signature for the cycloalkane portion of the molecule.

C-C Stretching: Vibrations corresponding to the C-C bonds of the long alkyl chain and the ring appear in the 800-1200 cm⁻¹ region.

These vibrations, particularly the symmetric stretches of the non-polar C-C backbone and the ring breathing mode, are strong in the Raman spectrum but may be weak or absent in the IR spectrum, demonstrating the complementary nature of the two techniques. researchgate.net

In Situ Raman Studies of this compound

In situ Raman spectroscopy allows for the real-time monitoring of a material's structure as it is subjected to changes in conditions like temperature or pressure. ua.pt While specific in situ Raman studies focused solely on this compound are not prominent in the literature, the technique is ideally suited for investigating its complex phase behavior. Studies on shorter-chain alkylcyclohexanes have utilized Raman scattering to investigate crystalline structures and phase transitions. nih.gov

For this compound, which is known to form multiple crystalline and mesophase structures, in situ Raman would be invaluable. By monitoring the low-frequency (lattice vibration) region and the shifts in characteristic C-H and C-C stretching modes, one could directly observe:

The transition from the liquid to the metastable crystalline phase.

The subsequent, slower conversion from the metastable to the stable crystalline form.

The precise temperatures and kinetics of these phase transitions.

Such studies provide dynamic structural information that is not accessible through static measurements alone.

X-ray Scattering and Diffraction Studies of this compound

X-ray scattering and diffraction are powerful techniques for determining the atomic and molecular arrangement within crystalline materials. By analyzing the angles and intensities of diffracted X-rays, one can determine a crystal's structure, including the dimensions of its unit cell and the packing of molecules.

Crystalline Structure Determination of this compound

Research has shown that this compound exhibits complex thermodynamic and kinetic behavior, including the formation of multiple solid phases. X-ray scattering studies have been crucial in identifying and characterizing these structures.

Investigation of Mesophases and Phase Transitions

The study of the phase behavior of this compound reveals the existence of transient and metastable mesophases, which have been investigated using a combination of analytical techniques including X-ray scattering, differential scanning calorimetry (DSC), and optical microscopy. aip.org A liquid crystal is a state of matter that has properties between those of a conventional liquid and those of a solid crystal. iosrjournals.org This intermediate phase is often referred to as a mesophase. ipme.ru

Research has identified a transient mesophase in this compound with a crystallization and melting temperature approximately 13°C below the melting point of the stable crystal phase. aip.org In bulk samples, the nucleation from the melt proceeds through this transient mesophase, which then converts to the stable crystalline phase with relatively slow kinetics. aip.org This behavior is characteristic of some thermotropic liquid crystals, which change their phase upon heating or cooling. iosrjournals.org

When this compound is quenched to low temperatures, the transient mesophase does not anneal and can be described as a two-dimensional (2D) Ising-like glass concerning the up-down orientation of the asymmetric molecules. aip.org Furthermore, a second metastable mesomorph has also been detected at low temperatures. aip.org The investigation into the solid-liquid phase behavior of this compound contributes to a broader understanding of the thermodynamics and transition kinetics of this compound. acs.org The use of techniques like polarized optical microscopy (POM) is crucial for identifying the specific phases and phase transitions in liquid crystalline substances. iosrjournals.org

The kinetics of crystallization and the formation of these mesophases have been explored in detail. Studies on binary mixtures, such as those containing pentadecylcyclohexane (B1584702) and this compound, have shown the formation of a metastable phase under rapid cooling conditions, which is hypothesized to recrystallize into a more stable eutectic phase upon heating. researchgate.net

The detailed findings from the investigation of this compound's phase transitions are summarized in the table below.

| Property | Observation | Reference |

| Transient Mesophase | Crystallization/melting temperature is 13°C below the stable crystal's melting point. | aip.org |

| Nucleation from Melt | Proceeds through the transient mesophase before converting to the stable phase. | aip.org |

| Quenched State | At low temperatures, the mesophase forms a 2D Ising-like glass. | aip.org |

| Additional Mesophases | A second metastable mesomorph has been detected at low temperatures. | aip.org |

| Binary Mixture Behavior | Metastable phase formation observed in pentadecylcyclohexane/nonadecylcyclohexane mixtures under fast cooling. | researchgate.net |

Iv. Computational Chemistry Approaches to Nonadecylcyclohexane

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the fundamental principles of quantum mechanics, offer a high level of accuracy for determining the electronic structure and properties of molecules. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about molecular orbitals, electron distribution, and energy. For a molecule like nonadecylcyclohexane, QM calculations are essential for understanding its intrinsic properties in the absence of environmental effects.

Density Functional Theory (DFT) has become a widely used quantum mechanical method due to its favorable balance of computational cost and accuracy. researchgate.net DFT is particularly effective for calculating the ground-state electronic structure of molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, to determine the system's energy and other properties.

For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms, including the conformation of the cyclohexane (B81311) ring and the extended nonadecyl chain.

Calculate electronic properties: Obtain information such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. These properties are crucial for predicting the molecule's reactivity and intermolecular interactions.

Determine thermodynamic properties: Calculate energies of formation and reaction energies for various chemical processes involving this compound.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For long-chain alkylcyclohexanes, a variety of functionals have been tested to accurately model their properties. arxiv.org Long-range corrected functionals are often employed for large systems where dispersion forces are significant.

Table 1: Selected DFT Functionals for Hydrocarbon Analysis

| Functional | Type | Key Features |

|---|---|---|

| B3LYP | Hybrid | A popular and widely used functional that often provides a good balance of accuracy for a variety of systems. |

| M06-2X | Hybrid Meta-GGA | Known for its good performance in calculating non-covalent interactions, which are important for long alkyl chains. arxiv.org |

| ωB97X-D | Range-Separated Hybrid | Includes empirical dispersion corrections, making it suitable for systems where London dispersion forces are dominant. |

| CAM-B3LYP | Range-Separated Hybrid | A long-range corrected functional that improves the description of long-range interactions and charge-transfer excitations. |

This table is generated based on information from scientific literature and is for illustrative purposes.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. These methods are generally more computationally demanding than DFT but can offer higher accuracy, especially when electron correlation effects are critical.

Key ab initio methods applicable to this compound include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which provides a good starting point for more advanced calculations. However, it does not fully account for electron correlation.

Møller-Plesset (MP) Perturbation Theory: This method improves upon the HF theory by adding electron correlation as a perturbation. Second-order Møller-Plesset theory (MP2) is a common choice for obtaining more accurate energies and geometries.

Coupled Cluster (CC) Theory: Coupled cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies. They are computationally expensive and typically used for smaller systems or for benchmarking other methods.

For this compound, high-accuracy ab initio calculations can be used to:

Provide benchmark energetic data: The relative energies of different conformers (e.g., chair vs. boat of the cyclohexane ring, or different rotations of the nonadecyl chain) can be calculated with high precision.

Validate less computationally expensive methods: The results from CC or high-level MP calculations can be used to assess the accuracy of various DFT functionals or force fields.

Investigate reaction mechanisms: The energy barriers of chemical reactions involving this compound can be accurately determined.

Table 2: Overview of Ab Initio Methods

| Method | Key Characteristics | Typical Application for this compound |

|---|---|---|

| Hartree-Fock (HF) | Mean-field approximation, no electron correlation. | Initial geometry optimization, wavefunction generation. |

| Møller-Plesset (MP2) | Includes electron correlation via perturbation theory. | More accurate energy and geometry calculations than HF. |

| Coupled Cluster (CCSD(T)) | High-level treatment of electron correlation. | Benchmark energy calculations for key conformers. |

This table is generated based on information from scientific literature and is for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions, conformational changes, and intermolecular interactions over time.

The long, flexible nonadecyl chain attached to the cyclohexane ring gives this compound a large number of possible conformations. MD simulations are ideally suited to explore this conformational landscape.

Key aspects of conformational analysis using MD include:

Cyclohexane Ring Conformations: The cyclohexane ring can exist in several conformations, with the "chair" form being the most stable. Other higher-energy conformations include the "boat" and "twist-boat". MD simulations can track the transitions between these forms and determine their relative populations.

Influence of the Substituent on the Ring: The bulky nonadecyl group will have a strong preference for the equatorial position on the cyclohexane ring to minimize steric hindrance. MD simulations can quantify this preference and explore any resulting distortions in the ring structure.

Table 3: Conformational States in this compound

| Molecular Fragment | Conformational States | Description |

|---|---|---|

| Cyclohexane Ring | Chair, Boat, Twist-Boat | The chair is the most stable conformation due to minimized angle and torsional strain. |

| C-C bonds in Nonadecyl Chain | Anti (trans), Gauche | Rotations around the C-C single bonds lead to different chain conformations. |

| Cyclohexyl-Nonadecyl Linkage | Equatorial, Axial | The nonadecyl group will predominantly occupy the equatorial position to avoid steric clashes. |

This table is generated based on information from scientific literature and is for illustrative purposes.

In the liquid or solid state, this compound molecules interact with each other through non-covalent forces. Due to the non-polar nature of the molecule, these interactions are dominated by London dispersion forces, which increase with the size of the molecule. MD simulations can provide a detailed picture of these interactions and how they lead to the aggregation of molecules.

MD simulations can be used to study:

Liquid Structure: By simulating a box of this compound molecules, one can calculate radial distribution functions, which describe the probability of finding a molecule at a certain distance from another. This provides insight into the local ordering in the liquid phase.

Aggregation and Self-Assembly: MD simulations can model the process of how individual this compound molecules come together to form larger aggregates. This is particularly relevant for understanding the bulk properties of the substance.

Thermodynamic Properties: From the simulation trajectory, properties such as the density, heat of vaporization, and diffusion coefficients can be calculated and compared with experimental data.

Force Field Development and Validation for Cycloalkanes

The accuracy of MD simulations is critically dependent on the quality of the force field used to describe the potential energy of the system. A force field is a set of mathematical functions and parameters that define the energy of a molecule as a function of the positions of its atoms. For a molecule like this compound, the force field must accurately represent both the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions.

The development and validation of a force field for long-chain alkylcyclohexanes typically involves the following steps:

Functional Form Selection: Choosing a mathematical form for the potential energy, such as those used in common force fields like CHARMM, AMBER, or OPLS.

Parameterization: Determining the values of the force field parameters. This is often done by fitting to a combination of experimental data (e.g., densities, heats of vaporization) and high-level quantum mechanical calculations (e.g., geometries, conformational energy profiles).

Validation: Testing the force field by simulating a range of physical properties and comparing the results to experimental data that was not used in the parameterization process. This ensures the transferability and predictive power of the force field.

For long-chain cycloalkanes, it is particularly important that the force field accurately captures the subtle balance of forces that govern conformational preferences and intermolecular packing.

Table 4: Common Biomolecular and Organic Force Fields

| Force Field | Key Features | Parameterization Strategy |

|---|---|---|

| CHARMM | Widely used for biomolecules, with parameters available for a range of organic molecules. | Typically parameterized against experimental data and QM calculations. |

| AMBER | Another popular force field for biomolecular simulations, with a general force field (GAFF) for organic molecules. | Parameterized using a combination of experimental and QM data. |

| OPLS-AA | An all-atom force field specifically designed for organic liquids and proteins. | Parameterized to reproduce the properties of pure organic liquids. |

This table is generated based on information from scientific literature and is for illustrative purposes.

Computational Thermodynamics of this compound

Computational thermodynamics provides a powerful framework for modeling the phase behavior and energetic properties of materials like this compound. jaist.ac.jpuc.edu At the core of this approach is the calculation of Gibbs energy for the different phases of a substance to predict phase transitions and construct phase diagrams. jaist.ac.jp For complex organic molecules, these methods are often integrated with experimental data from techniques like Differential Scanning Calorimetry (DSC) to refine the models. ua.pt

Studies on this compound have highlighted its complex phase behavior, particularly the presence of a metastable solid phase, which complicates experimental measurements and theoretical predictions. ua.pt Computational investigations, such as those employing the CALPHAD (CALculation of PHAse Diagrams) method, are instrumental in interpreting this behavior. jaist.ac.jpuc.edu These models help to understand the conditions under which different solid phases form and their relative stabilities. ua.pt

Prediction of Phase Behavior and Transition Kinetics

The prediction of phase behavior in this compound is a key area of computational research. It is known to exhibit at least two solid phases: a stable form and a metastable form. ua.pt Upon cooling from the liquid state, the sample first crystallizes into the metastable phase. ua.pt The kinetics of the subsequent conversion to the stable phase are a subject of detailed study. ua.pttheses.fr

Research by Sirota et al. combined crystallographic, calorimetric, and microscopic measurements to investigate this phase behavior at atmospheric pressure. ua.pttheses.fr Their work provides a foundational understanding of the structure, thermodynamics, and transition kinetics. theses.frua.pt Computationally, predicting such transitions involves modeling the energy barriers between the metastable and stable states. The kinetics are influenced by factors like temperature and pressure, with the stable phase being favored under specific conditions. ua.pt For instance, the melting temperature of the stable solid phase is significantly higher than that of the metastable phase, creating a notable undercooling region in its phase diagram. ua.pt

Table 1: Experimentally Determined Phase Transition Temperatures of this compound at Atmospheric Pressure

| Phase Transition | Temperature (K) |

|---|---|

| Melting Point (Metastable Phase) | 302.7 K |

| Melting Point (Stable Phase) | 315.7 K |

This table presents data sourced from experimental measurements which are used to validate computational models. ua.pt

Enthalpies and Entropies of Phase Change

The enthalpy and entropy of phase changes are fundamental thermodynamic properties that quantify the energy absorbed or released during transitions. libretexts.org For this compound, these values are crucial for modeling its behavior in applications like crude oil flow assurance, where paraffin (B1166041) deposition is a concern. ua.pt The enthalpy of fusion (ΔHfus) is the energy required to melt the solid, and the entropy of fusion (ΔSfus) relates to the change in molecular disorder during this process. libretexts.orglibretexts.org

These properties can be determined experimentally using DSC and used to develop and validate computational models. researchgate.net Group additivity methods are a common computational approach to estimate the total phase change enthalpies and entropies for organic molecules. researchgate.netumsl.eduresearchgate.net These methods assume that the total phase change entropy, from a rigid solid to an isotropic liquid, can be calculated by summing the contributions of the molecule's constituent chemical groups. umsl.edu In the absence of solid-solid transitions, the total phase change entropy is equal to the entropy of fusion (ΔSfus = ΔHfus / Tfus). umsl.edu

While specific, critically evaluated data for the enthalpy and entropy of fusion for this compound's distinct phases are not always available in comprehensive databases, the values can be predicted using these computational techniques or inferred from solubility studies. researchgate.netnist.gov The difference in melting points between the metastable (302.7 K) and stable (315.7 K) phases implies distinct enthalpy and entropy values for each transition. ua.pt

Cheminformatics and QSAR/QSPR Applications for this compound Analogs

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information, enabling the discovery of patterns and relationships between molecular structure and properties. u-strasbg.fr A key application within cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govmdpi.com QSAR/QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity (QSAR) or physicochemical properties (QSPR). nih.govmdpi.com

These models are built by first calculating a set of molecular descriptors for a series of compounds. mdpi.com Descriptors are numerical values that encode different aspects of a molecule's structure, such as physicochemical properties (e.g., logP), substructural features, or 3D pharmacophores. u-strasbg.fr An algorithm is then used to find a quantitative relationship between these descriptors and an experimentally measured property, such as melting point, boiling point, or solubility. nih.gov

For analogs of this compound, such as other long-chain n-alkylcyclohexanes or n-alkylbenzenes, QSPR models can be highly valuable. ua.pt For example, a QSPR model could be developed to predict the melting points of these compounds. The addition of each -CH2- group to the alkyl chain generally increases the melting temperature, a trend that can be captured by a QSPR model. ua.pt By training a model on a dataset of known alkylcyclohexanes, it becomes possible to predict the properties of new or unmeasured analogs, which is more efficient than performing extensive experiments for every compound. nih.govneovarsity.org This predictive capability is crucial for applications in materials science and in the petroleum industry for modeling the behavior of complex hydrocarbon mixtures. ua.pt

V. Environmental Fate and Biodegradation of Nonadecylcyclohexane

Environmental Partitioning and Distribution Models

The environmental partitioning of nonadecylcyclohexane is dictated by its physicochemical properties, notably its very low water solubility and high lipophilicity. While specific experimental data for some partitioning coefficients are not widely available, its behavior can be reliably predicted based on its molecular structure and the established principles governing long-chain alkanes. solubilityofthings.commtu.edunih.gov

Based on these properties, upon release into the environment, this compound will predominantly partition into soil, sediments, and the fatty tissues of organisms rather than remaining in water or entering the air. mtu.eduwikipedia.org

The strong tendency of this compound to sorb to solid phases is a direct consequence of its hydrophobicity. In soil and sediment, it will bind tightly to organic matter. This relationship is described by the soil organic carbon-water (B12546825) partition coefficient (Koc), which is often estimated from Kow. mtu.edunih.gov A high Kow value corresponds to a high Koc value, indicating strong sorption. This strong binding significantly limits the mobility of this compound in the subsurface. nih.gov

Consequently, the leaching potential of this compound from soil into groundwater is considered to be very low. wikipedia.orgnih.gov The compound is likely to be retained in the upper soil layers, particularly those rich in organic carbon, where it can persist until it is slowly degraded by microbial action. researchgate.netnih.gov

Air, Water, and Soil Compartmentalization

Photodegradation and Chemical Oxidation in the Environment

The environmental transformation of this compound can occur through photodegradation and chemical oxidation, processes that break down the compound into simpler, often less harmful substances.

Photodegradation is the breakdown of chemical compounds by light energy. nih.gov While specific studies on the photodegradation of this compound are limited, it is known that cyclohexanes, in general, can be transformed by photochemical reactions into more polar products. nih.gov This process is influenced by factors such as light intensity and the presence of photosensitizers in the environment. medcraveonline.com The degradation of organic materials through light radiation is considered a green technology for addressing environmental pollutants. mdpi.com The process utilizes light to break chemical bonds, converting the initial compound into smaller molecules. nih.gov

Chemical oxidation involves the use of oxidizing agents to convert contaminants into less toxic substances. epa.gov In the environment, this can occur naturally through reactions with atmospheric oxidants. geolsoc.org.uk For remediation purposes, strong chemical oxidizers are introduced into contaminated soil or groundwater to destroy organic compounds like this compound in place, a process known as in situ chemical oxidation (ISCO). wikipedia.orggnest.org This technique is effective for a range of organic pollutants, including those found in fuels. epa.gov

Common oxidants used in ISCO include permanganate, Fenton's reagent (hydrogen peroxide and iron), and persulfate. wikipedia.org The effectiveness of chemical oxidation depends on several factors, including the type and concentration of the oxidant, the pH of the medium, and the temperature. medcraveonline.com For instance, the oxidation of organic compounds is often more rapid in acidic conditions and at higher temperatures. medcraveonline.comgeolsoc.org.uk

The following table summarizes the key aspects of these degradation pathways:

| Degradation Pathway | Description | Key Factors |

| Photodegradation | Breakdown of the compound by light energy. | Light intensity, presence of photosensitizers. medcraveonline.com |

| Chemical Oxidation | Transformation of the compound by reacting with oxidizing agents. | Type and concentration of oxidant, pH, temperature. medcraveonline.com |

Bioaccumulation and Biomagnification Potential

Bioaccumulation refers to the buildup of a substance in an organism from the surrounding environment, including water, soil, and food. The potential for a chemical to bioaccumulate is often related to its lipophilicity (fat-solubility). numberanalytics.com Long-chain alkyl compounds like this compound are hydrophobic, which may lead them to bind to sediments and potentially enter the food chain. researchgate.net

Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. numberanalytics.commdpi.com A biomagnification factor (BMF) greater than one suggests that the chemical is biomagnifying. nih.gov The potential for biomagnification is influenced by the chemical's properties, such as its resistance to degradation and its partitioning behavior between octanol (B41247) and air (Koa) and octanol and water (Kow). nih.gov Chemicals that are resistant to metabolic degradation are more likely to biomagnify. nih.gov

While direct evidence for the biomagnification of this compound is scarce, the characteristics of long-chain hydrocarbons suggest a potential for this process. For instance, studies on other persistent organic pollutants have demonstrated biomagnification in both aquatic and terrestrial food chains. numberanalytics.comnih.govnih.gov

The table below outlines the key concepts related to the bioaccumulation and biomagnification of this compound.

| Concept | Definition | Relevance to this compound |

| Bioaccumulation | The accumulation of a substance in an organism from all environmental sources. numberanalytics.com | As a hydrophobic, long-chain alkyl compound, it has the potential to accumulate in the fatty tissues of organisms. researchgate.net |

| Bioconcentration Factor (BCF) | A measure of a chemical's tendency to concentrate in an aquatic organism from the water. nih.gov | Specific data for this compound is not available. |

| Bioaccumulation Factor (BAF) | A measure of a chemical's tendency to accumulate in an organism from all environmental exposures. nih.gov | Specific data for this compound is not available. |

| Biomagnification | The increasing concentration of a substance in organisms at higher trophic levels. numberanalytics.commdpi.com | Its persistence and lipophilicity suggest a potential for biomagnification. researchgate.netnih.gov |

| Biomagnification Factor (BMF) | The ratio of the concentration of a substance in a predator to the concentration in its prey. mdpi.com | Specific data for this compound is not available. |

Remediation Strategies for this compound Contamination

Remediation of soil and groundwater contaminated with petroleum hydrocarbons like this compound often involves a combination of physical, chemical, and biological methods.

In Situ Chemical Oxidation (ISCO) , as mentioned previously, is a prominent remediation technique. wikipedia.org It involves injecting strong oxidants into the contaminated area to chemically transform pollutants into less harmful substances. epa.govwikipedia.org The effectiveness of ISCO can be enhanced by combining it with other technologies, such as the use of surfactants to increase the availability of the contaminant for oxidation. wikipedia.org

Bioremediation utilizes microorganisms to break down contaminants. rjleegroup.com Some bacteria and fungi can degrade hydrocarbons. For example, Alcanivorax sp. has been shown to degrade long-chain n-alkylcyclohexanes. nih.govasm.org The process can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions, although the degradation rates and pathways may differ. frontiersin.org For instance, under aerobic conditions, the degradation of alkylcyclohexanes can be significant, while anaerobic degradation is generally slower. frontiersin.org Bioremediation can be enhanced by adding nutrients or other amendments to stimulate microbial activity. nih.gov

Phytoremediation is a green remediation strategy that uses plants to remove, degrade, or contain contaminants in soil and water. ugent.be While not specifically documented for this compound, it is a potential low-cost, environmentally friendly option for large areas with low to moderate contamination.

Other potential remediation strategies that could be applied to sites contaminated with this compound include:

Soil Washing: This ex situ method involves washing contaminated soil with a liquid to remove contaminants. rjleegroup.com

Solidification/Stabilization: This technique reduces the mobility of contaminants by binding them within a solid matrix. blastox.com

Excavation and Removal: In cases of high contamination, the contaminated soil may be physically removed and transported to a specialized treatment facility. blastox.com

The selection of a remediation strategy depends on various factors, including the type and concentration of the contaminant, site-specific conditions, and regulatory requirements. blastox.com

The following table provides a summary of potential remediation strategies for this compound contamination.

| Remediation Strategy | Description |

| In Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants to destroy contaminants in place. wikipedia.org |

| Bioremediation | Use of microorganisms to break down contaminants. rjleegroup.com |

| Phytoremediation | Use of plants to clean up contaminated environments. ugent.be |

| Soil Washing | An ex situ process that uses liquids to scrub contaminants from soil. rjleegroup.com |

| Solidification/Stabilization | Immobilizes contaminants within a solid matrix to prevent their migration. blastox.com |

| Excavation and Removal | Physical removal of contaminated soil for off-site treatment or disposal. blastox.com |

Vi. Chemical Reactivity and Reaction Mechanisms of Nonadecylcyclohexane

Radical Reactions of Nonadecylcyclohexane

Radical reactions are characterized by intermediates possessing an unpaired electron, known as free radicals. mugberiagangadharmahavidyalaya.ac.in These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps and are often initiated by heat or ultraviolet (UV) light. wikipedia.orglibretexts.orglibretexts.org

Free radical halogenation is a fundamental substitution reaction for alkanes, allowing for the replacement of a hydrogen atom with a halogen (e.g., chlorine or bromine). libretexts.orglibretexts.org The reaction is initiated by the homolytic cleavage of a diatomic halogen molecule (X₂) into two halogen radicals (X•) using UV light or heat. cureffi.org

The general mechanism involves three key stages:

Initiation: The halogen molecule is split into two highly reactive halogen radicals. Cl₂ + hν → 2 Cl•

Propagation: A halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the haloalkane and a new halogen radical, which continues the chain. libretexts.orglibretexts.org R-H + Cl• → R• + HCl R• + Cl₂ → R-Cl + Cl•

Termination: The reaction ceases when two radicals combine. wikipedia.org Cl• + Cl• → Cl₂ R• + Cl• → R-Cl R• + R• → R-R

The regioselectivity of halogenation is highly dependent on the halogen used. Chlorination is relatively unselective, reacting with primary (1°), secondary (2°), and tertiary (3°) hydrogens at different rates but still producing a mixture of products. youtube.com Bromination, in contrast, is highly selective and overwhelmingly favors the substitution of the most stable radical intermediate, which corresponds to the most substituted carbon atom. chadsprep.com

In this compound, there are primary hydrogens (on the terminal methyl group of the nonadecyl chain), numerous secondary hydrogens (on the cyclohexane (B81311) ring and within the chain), and one tertiary hydrogen (at the point of attachment between the ring and the chain). Bromination would thus selectively yield 1-bromo-1-nonadecylcyclohexane. Chlorination would result in a complex mixture of chlorinated isomers.

| C-H Bond Type | Example Location on this compound | Relative Reactivity (Chlorination) | Relative Reactivity (Bromination) |

|---|---|---|---|

| Primary (1°) | -CH₃ on nonadecyl chain | 1 | 1 |

| Secondary (2°) | -CH₂- in cyclohexane ring or nonadecyl chain | ~3.6 | ~99 |

| Tertiary (3°) | Cyclohexyl C-H at chain junction | ~5.0 | ~1600 |

Autoxidation is the spontaneous oxidation of organic compounds in the presence of oxygen. This process is a radical chain reaction responsible for the degradation of materials like plastics, lubricants, and food. wikipedia.org For a cycloalkane like this compound, autoxidation is initiated by the formation of an alkyl radical, which then reacts with molecular oxygen (a diradical) to form a peroxyl radical (ROO•).

The peroxyl radical can abstract a hydrogen atom from another alkane molecule to form a hydroperoxide (ROOH) and a new alkyl radical, propagating the chain. R• + O₂ → ROO• ROO• + R-H → ROOH + R•

The hydroperoxides formed are key intermediates that can decompose, particularly in the presence of metal catalysts, to generate additional radicals (such as RO• and •OH), leading to an acceleration of the oxidation process, a phenomenon known as autocatalysis. nih.gov The ultimate products of alkane autoxidation are typically a mixture of alcohols and ketones. researchgate.net For this compound, this would result in various hydroxylated and carbonylated derivatives on both the ring and the alkyl chain.

Free Radical Halogenation

Catalytic Transformations Involving this compound

Catalysts provide alternative reaction pathways with lower activation energies, enabling transformations that would otherwise require harsh conditions. mpg.de For this compound, these include hydrogenation, dehydrogenation, isomerization, and ring-opening reactions, often mediated by transition metal catalysts. nih.gov

Hydrogenation and dehydrogenation are reversible processes involving the addition or removal of hydrogen. The dehydrogenation of cycloalkanes is a critical reaction for producing aromatic compounds and for chemical hydrogen storage technologies. rsc.org this compound can be catalytically dehydrogenated to form nonadecylbenzene (B1582335).

Studies on analogous molecules like cyclohexane and methylcyclohexane (B89554) have identified highly efficient catalysts for this transformation. Single-site platinum catalysts supported on cerium oxide (Pt₁/CeO₂) have shown exceptional activity for the reversible dehydrogenation of cyclohexane. nih.govnih.gov The reaction equilibrium is controlled by temperature and pressure; high temperatures and low pressures favor dehydrogenation, while low temperatures and high pressures favor hydrogenation. nih.gov

| Catalyst System | Substrate Example | Transformation | Typical Conditions |

|---|---|---|---|

| Supported Platinum (e.g., Pt/Al₂O₃, Pt/CeO₂) | Cyclohexane, Methylcyclohexane | Dehydrogenation | High Temperature (~350 °C), Atmospheric Pressure |

| Supported Palladium (e.g., Pd/C) | Phenol, Benzene (B151609) | Hydrogenation | Low Temperature (e.g., 60-120 °C), High H₂ Pressure |

| Single-Site Platinum (Pt₁/CeO₂) | Cyclohexane, Toluene | Reversible Hydrogenation/Dehydrogenation | Varied T and P to control direction |

Catalytic isomerization of alkanes involves the rearrangement of the carbon skeleton. For this compound, this could theoretically include ring contraction (to form a substituted cyclopentane) or rearrangements within the long alkyl chain, typically promoted by acid catalysts or bifunctional catalysts containing both metal and acid sites.

Ring-opening reactions break the cyclic structure of the molecule. Under certain hydrogenation conditions with specific catalysts, the cyclohexane ring can undergo hydrogenolysis to yield a C₂₅ linear or branched alkane. More specialized reactions like ring-opening metathesis polymerization (ROMP) are typically applied to unsaturated cyclic olefins, but related catalytic systems can promote the cleavage of C-C bonds in saturated rings under certain conditions. nih.gov Iron- and palladium-catalyzed systems have been investigated for the ring-opening of other cyclic structures, often proceeding through a cascade of reactions. researchgate.netresearchgate.net

| Reaction Type | Catalyst Class | Potential Product from this compound |

|---|---|---|

| Isomerization | Solid Acids, Bifunctional (Metal/Acid) Catalysts | Branched C₂₅ alkanes, Substituted cyclopentanes |

| Ring-Opening (Hydrogenolysis) | Supported Transition Metals (e.g., Ni, Pt, Pd) | n-Pentacosane, Iso-pentacosane |

Hydrogenation and Dehydrogenation Studies

Mechanistic Studies of this compound Reactions

Understanding the detailed step-by-step pathway, or mechanism, of a reaction is crucial for controlling its outcome. Mechanistic studies employ a combination of kinetic analysis, spectroscopy, and computational modeling to elucidate the roles of intermediates and transition states.

For the radical reactions of this compound, the mechanism is defined by single-electron movements, depicted with fish-hook arrows. libretexts.org The stability of the intermediate radical (tertiary > secondary > primary) is a key factor determining the major product, as seen in the high selectivity of bromination. cureffi.org

For catalytic transformations , the mechanism is intimately linked to the nature of the catalyst. ethz.chfrontiersin.org In dehydrogenation reactions over platinum, the mechanism involves the adsorption of the cyclohexane ring onto the metal surface, followed by a series of steps that break C-H bonds and liberate molecular hydrogen, ultimately leading to the desorption of the aromatic product. nih.gov Mechanistic studies using techniques like stopped-flow UV/vis spectroscopy and density functional theory (DFT) calculations have been vital in understanding these complex processes. nih.govnih.gov For instance, studies on cyclohexane oxidation have revealed that the catalyst can be inhibited by the alcohol product, which binds to the metal center and prevents further reaction. nih.gov In some cases, the degradation of long-chain alkylcyclohexanes by microorganisms involves enzymatic pathways that hydroxylate the substrate as the initial activation step. ufs.ac.zatandfonline.com These biocatalytic reactions represent another class of mechanistic pathways for the transformation of this compound.

Elucidation of Elementary Steps and Intermediates

The chemical reactivity of this compound is characterized by several reaction pathways, including biodegradation, pyrolysis, and oxidation. The elucidation of the elementary steps and the identification of intermediates are crucial for understanding the transformation of this long-chain alkylcyclohexane.

Biodegradation Pathways:

The biodegradation of this compound has been notably studied in marine bacteria such as Alcanivorax sp. pnas.orgmdpi.com. These microorganisms typically initiate the degradation process at the terminal methyl group of the long alkyl side chain. The general mechanism involves a series of enzymatic oxidation steps.

One proposed primary pathway involves the following elementary steps pnas.orgmdpi.com:

Terminal Oxidation: The terminal methyl group of the nonadecyl side chain is oxidized to a primary alcohol. This is followed by further oxidation to an aldehyde and then to a carboxylic acid, forming nonadecylcyclohexanoic acid.

β-Oxidation: The resulting carboxylic acid undergoes classical β-oxidation. This process involves the sequential cleavage of two-carbon units from the alkyl chain. For this compound, which has an odd number of carbon atoms in its side chain, β-oxidation proceeds until cyclohexanecarboxylic acid is formed as a key intermediate pnas.orgmdpi.com.

Ring Cleavage: The cyclohexanecarboxylic acid is then further metabolized. It can be transformed into 1-cyclohexene-1-carboxylic acid, which is subsequently converted to benzoic acid pnas.org. The aromatic ring of benzoic acid is then cleaved, leading to intermediates that can enter the central metabolic cycles of the microorganism.

In the biodegradation of n-nonadecylcyclohexane by Alcanivorax sp. strain MBIC 4326, several key intermediates have been identified, supporting the proposed pathway.

| Compound Name | Role in Biodegradation Pathway | Reference |

| This compound | Starting Substrate | pnas.org |

| Cyclohexanecarboxylic acid | Major Intermediate from β-oxidation | pnas.orgmdpi.com |

| 1-Cyclohexene-1-carboxylic acid | Intermediate in the conversion to benzoic acid | pnas.org |

| Benzoic acid | Intermediate prior to ring cleavage | pnas.orgmdpi.com |

It has been noted that some bacterial strains can exhibit alternative degradation pathways. For instance, subterminal oxidation of the alkyl chain can occur, leading to the formation of different sets of intermediates frontiersin.org.

Pyrolysis and Oxidation Pathways:

The thermal decomposition (pyrolysis) and oxidation of long-chain alkylcyclohexanes like this compound proceed through complex free-radical chain reactions. While specific studies on this compound are limited, the mechanisms can be inferred from studies on similar molecules like n-tridecylcyclohexane umich.eduumich.edu.

The elementary steps in pyrolysis typically include:

Initiation: The reaction is initiated by the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy than C-H bonds. For a long alkyl chain, this is most likely to occur within the chain, producing two alkyl radicals.

Hydrogen Abstraction: The initial radicals can abstract a hydrogen atom from another this compound molecule, leading to the formation of a nonadecylcyclohexyl radical and a saturated alkane. Hydrogen abstraction can occur from the cyclohexane ring or the alkyl chain umich.edu.

β-Scission (Cracking): The nonadecylcyclohexyl radicals undergo β-scission, where a C-C bond beta to the radical center breaks. This step is crucial as it leads to the formation of smaller, more volatile products, including alkenes and smaller radicals umich.eduulisboa.pt. For example, a radical on the alkyl chain can lead to the formation of an alkene and a smaller cyclohexyl-containing radical.

Isomerization: Radicals can undergo intramolecular hydrogen shifts (isomerization) to form more stable radicals before undergoing further reactions.

Termination: The reaction ceases when two radicals combine or disproportionate.

In low-temperature oxidation, the mechanism involves the formation of peroxy radicals pnas.orgresearchgate.netresearchgate.net:

Initiation: Formation of a nonadecylcyclohexyl radical.

Oxygen Addition: The radical rapidly reacts with molecular oxygen to form a nonadecylcyclohexylperoxy radical (ROO•).

Intramolecular Hydrogen Abstraction: The peroxy radical can abstract a hydrogen atom from another part of the molecule, forming a hydroperoxyalkyl radical (•QOOH).

Second Oxygen Addition: The hydroperoxyalkyl radical can add another oxygen molecule to form a hydroperoxy-peroxy radical.

Decomposition: These highly oxygenated intermediates are unstable and decompose to form a variety of products, including cyclic ethers, ketones, aldehydes, and alcohols, along with the release of reactive radicals like OH• that propagate the chain reaction pnas.orgresearchgate.net.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics and thermodynamics of the reactions of this compound govern the rate and feasibility of its transformation.

Thermodynamic Data:

Thermodynamic properties for this compound have been determined through experimental measurements and computational methods. The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic data for this compound umich.edunist.gov.

| Thermodynamic Property | Value/Range | Conditions | Reference |

| Melting Temperature | 315.7 K (stable phase) | Atmospheric Pressure | umich.edu |

| 302.7 K (metastable phase) | Atmospheric Pressure | umich.edu | |

| Liquid Density | Varies with temperature and pressure | 323.15 K to 383.15 K; 0.06 kPa to 60000 kPa | umich.edunist.gov |

| Ideal Gas Entropy | Varies with temperature | 200 K to 1000 K | umich.edunist.gov |

| Enthalpy of Fusion | 77.8 kJ/mol | 298 K | researchgate.net |